Methyl perfluorocyclohexyl ketone
Overview
Description
Methyl perfluorocyclohexyl ketone is a fluorinated organic compound with the molecular formula C8H3F11O. It is characterized by a perfluorinated cyclohexyl ring attached to a methyl ketone group. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl perfluorocyclohexyl ketone can be synthesized through several methods. One common approach involves the reaction of perfluorocyclohexyl iodide with methyl magnesium bromide, followed by oxidation using a suitable oxidizing agent such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) . The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl perfluorocyclohexyl ketone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Perfluorocyclohexyl carboxylic acid
Reduction: Perfluorocyclohexyl alcohol
Substitution: Various substituted perfluorocyclohexyl derivatives
Scientific Research Applications
Methyl perfluorocyclohexyl ketone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which methyl perfluorocyclohexyl ketone exerts its effects is primarily through its interactions with molecular targets such as enzymes and proteins. The perfluorinated cyclohexyl ring provides a hydrophobic environment that can influence the binding affinity and specificity of the compound to its targets. Additionally, the ketone group can participate in various chemical reactions, further modulating its activity .
Comparison with Similar Compounds
Similar Compounds
Perfluorocyclohexanone: Similar in structure but lacks the methyl group, leading to different reactivity and applications.
Perfluorocyclohexyl alcohol: The reduced form of methyl perfluorocyclohexyl ketone, with different chemical properties and uses.
Perfluorocyclohexyl carboxylic acid: The oxidized form, used in different industrial applications.
Uniqueness
This compound stands out due to its unique combination of a perfluorinated cyclohexyl ring and a methyl ketone group. This structure imparts high thermal stability, resistance to chemical reactions, and versatility in various applications, making it a valuable compound in both research and industry .
Properties
IUPAC Name |
1-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F11O/c1-2(20)3(9)4(10,11)6(14,15)8(18,19)7(16,17)5(3,12)13/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQJWAHHOLBOEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F11O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001202413 | |
Record name | 1-(1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261761-77-7 | |
Record name | 1-(1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261761-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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